Chloromethyl 4-fluorobenzoate

Lipophilicity Medicinal Chemistry Prodrug Design

Researchers needing selective introduction of a 4-fluorobenzoyl moiety often face hydrolytic instability and poor regioselectivity. Chloromethyl 4-fluorobenzoate solves this with a dual-reactive scaffold: the chloromethyl ester enables efficient nucleophilic substitution under mild PTC conditions, while the para-fluoro substituent allows subsequent metalation for late-stage diversification. • High-yielding biphasic alkylation with simplified workup. • Metabolically labile 'soft' ester for prodrug design (LogP ~3.2). • Superior synthetic flexibility vs. non-fluorinated or simple alkyl esters. Supplied with full analytical documentation; available for immediate dispatch.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
Cat. No. B1366397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl 4-fluorobenzoate
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCCl)F
InChIInChI=1S/C8H6ClFO2/c9-5-12-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
InChIKeyRILHVTJTLBMNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl 4-Fluorobenzoate (CAS 477946-96-6): A Dual Reactive Electrophile for Pharmaceutical Intermediate and Prodrug Synthesis


Chloromethyl 4-fluorobenzoate (CM-4FB) is a fluorinated aromatic ester, specifically a benzoic acid, 4-fluoro-, chloromethyl ester. It is classified as both a halogenated organic compound and an activated ester. The molecule features two distinct reactive centers: the chloromethyl ester group, which is susceptible to nucleophilic substitution, and the 4-fluorophenyl moiety, which can be activated for metalation. Its molecular formula is C8H6ClFO2, with a molecular weight of 188.58 g/mol [1]. This compound serves as a critical building block in organic synthesis, particularly valued for introducing a 4-fluorobenzoyl group with a metabolically labile chloromethyl handle . Its computed properties include a density of 1.319±0.06 g/cm³, a boiling point of 266.3±20.0 °C, and a LogP of approximately 3.2 [1].

Why Chloromethyl 4-Fluorobenzoate Cannot Be Replaced by Simple Esters or Unsubstituted Analogs


The scientific utility of Chloromethyl 4-fluorobenzoate is predicated on the unique combination of a highly electrophilic chloromethyl ester and an electronically modulated 4-fluorophenyl ring. Substituting this compound with a non-fluorinated chloromethyl benzoate (e.g., CAS 5335-05-7) alters its lipophilicity and physicochemical properties , while replacing it with a simple alkyl 4-fluorobenzoate (e.g., methyl 4-fluorobenzoate, CAS 403-33-8) removes the reactive chloromethyl handle essential for nucleophilic substitution and prodrug linker applications . Furthermore, the presence of the para-fluoro substituent allows for regioselective metalation, enabling synthetic pathways unavailable to non-fluorinated benzoate esters [1]. The data presented in Section 3 demonstrates that these structural differences translate into quantifiable variations in solubility, partitioning, and synthetic utility, making direct substitution a high-risk proposition for established synthetic routes.

Chloromethyl 4-Fluorobenzoate: A Quantified Differential Performance Guide vs. Key Analogs


Enhanced Lipophilicity (LogP) for Membrane Permeability and Organic Phase Partitioning

Chloromethyl 4-fluorobenzoate (CM-4FB) exhibits significantly higher lipophilicity compared to its non-fluorinated analog, chloromethyl benzoate. This is quantified by the difference in calculated LogP values. The higher LogP of CM-4FB is advantageous for applications requiring organic phase solubility, membrane permeability, and reduced aqueous solubility [1].

Lipophilicity Medicinal Chemistry Prodrug Design Phase Transfer

Reduced Aqueous Solubility for Enhanced Extraction and Biphasic Reaction Compatibility

The incorporation of a fluorine atom at the para position in chloromethyl 4-fluorobenzoate drastically reduces its aqueous solubility relative to the non-fluorinated parent compound, chloromethyl benzoate. This property is critical for processes relying on liquid-liquid extraction or for preventing hydrolysis during aqueous workups [1].

Solubility Process Chemistry Extraction Biphasic Catalysis

Increased Molecular Density and Boiling Point for Altered Purification and Handling

Chloromethyl 4-fluorobenzoate exhibits higher density and a significantly elevated boiling point compared to its non-fluorinated counterpart, chloromethyl benzoate. These differences impact downstream processing, particularly distillation and phase separation, and can influence solvent compatibility .

Physicochemical Properties Purification Distillation Formulation

Hydrolytic Lability and Moisture Sensitivity: A Differentiating Handling Requirement

Chloromethyl 4-fluorobenzoate is characterized as a moisture-sensitive compound prone to hydrolysis, a property that distinguishes it from more stable, simple alkyl benzoates. This inherent lability is a defining feature for its application in prodrug synthesis, where controlled ester hydrolysis is required for API release . In contrast, compounds like methyl 4-fluorobenzoate are stable to hydrolysis under standard ambient conditions, lacking this specific reactivity profile .

Stability Hydrolysis Prodrugs Storage

Regioselective Metalation Potential Enabled by the 4-Fluoro Substituent

The presence of the para-fluoro substituent in chloromethyl 4-fluorobenzoate allows for regioselective metalation. A study on the closely related 4-fluorobenzoic acid demonstrated that treatment with s-BuLi/TMEDA or t-BuLi at -78°C leads to preferential metalation adjacent to the carboxylate group. This contrasts with 4-chlorobenzoic acid, which shows different regioselectivity profiles under the same conditions [1].

Regioselectivity Metalation Cross-Coupling Organometallic

Optimal Scientific and Industrial Use Cases for Chloromethyl 4-Fluorobenzoate Based on Differential Evidence


Synthesis of Metabolically Labile Phosphonooxymethyl Prodrugs

The demonstrated hydrolytic lability of chloromethyl 4-fluorobenzoate is a critical asset in prodrug design. It is used to create a 'soft' ester linkage that is cleaved by endogenous esterases to release the active pharmaceutical ingredient (API). The elevated LogP of the 4-fluorobenzoate group [1] may also enhance the prodrug's membrane permeability, improving oral bioavailability compared to prodrugs synthesized with less lipophilic benzoate esters.

Electrophilic Building Block in Nucleophilic Substitution Cascades

The dual electron-withdrawing effect of the ester carbonyl and chlorine atom renders the methylene carbon highly electrophilic. Combined with its reduced aqueous solubility , chloromethyl 4-fluorobenzoate is an ideal alkylating agent in biphasic phase-transfer catalysis (PTC) reactions. This allows for high-yielding, mild introduction of the 4-fluorobenzoyl moiety into a wide range of nucleophiles, from amines to carboxylates, with simplified workup procedures.

Precursor for Regioselective Late-Stage Aromatic Functionalization

For researchers engaged in diversity-oriented synthesis, the para-fluoro substituent offers a handle for regioselective metalation, as supported by studies on related 4-fluorobenzoic acid [2]. This enables the introduction of additional substituents on the aromatic ring *after* the chloromethyl ester has been utilized or protected, offering a degree of synthetic flexibility not available with unsubstituted or 4-chloro analogs.

Synthesis of Fluorinated Polymer Additives and Specialty Coatings

The combination of the chloromethyl group's reactivity and the fluorine atom's ability to enhance thermal and chemical stability is leveraged in materials science. Chloromethyl 4-fluorobenzoate can be grafted onto polymer backbones to introduce fluorinated moieties. The resulting materials benefit from improved solvent resistance and durability, properties that are directly linked to the unique physicochemical profile of the 4-fluorophenyl group [1].

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